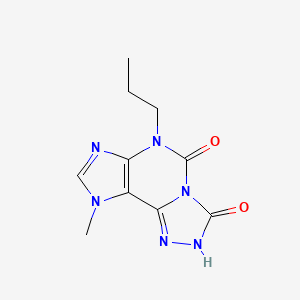
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-” is a synthetic organic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized through the reaction of a substituted guanine derivative with hydrazine or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, triazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Medicine
In medicine, triazolopyrimidines have shown promise in the development of new drugs for treating diseases such as cancer, viral infections, and neurological disorders.
Industry
Industrially, these compounds are used in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of triazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some triazolopyrimidines inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Triazolopyrimidine: A closely related compound with similar structural features and biological activities.
Purine Derivatives: Compounds like adenine and guanine, which share the purine core structure.
Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Uniqueness
The uniqueness of “3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-” lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
135446-11-6 |
|---|---|
Fórmula molecular |
C10H12N6O2 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
9-methyl-6-propyl-2H-[1,2,4]triazolo[3,4-f]purine-3,5-dione |
InChI |
InChI=1S/C10H12N6O2/c1-3-4-15-7-6(14(2)5-11-7)8-12-13-9(17)16(8)10(15)18/h5H,3-4H2,1-2H3,(H,13,17) |
Clave InChI |
REOSGFIOSNYAED-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C3=NNC(=O)N3C1=O)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


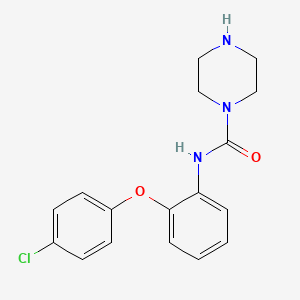
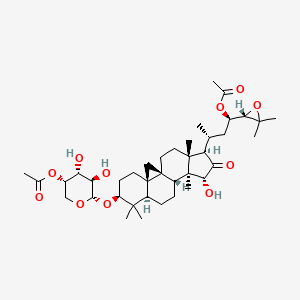
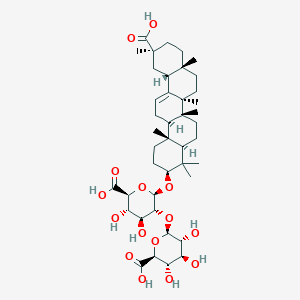
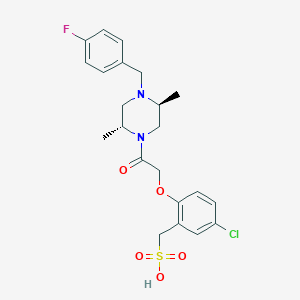
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
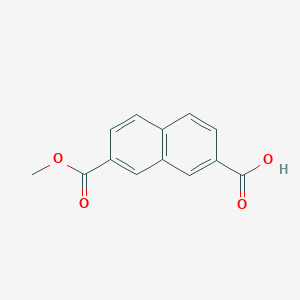


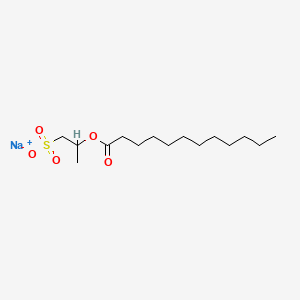
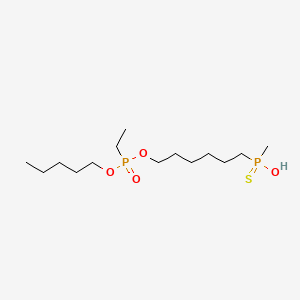

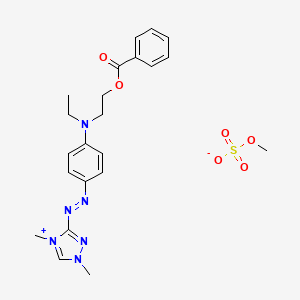
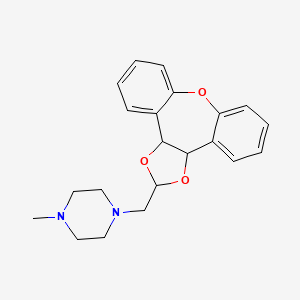
![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
